Methyl-2-deoxyribofuranose 3,5-dibenzoate

Protecting group strategy Glycosylation stereoselectivity Shelf stability

Methyl-2-deoxyribofuranose 3,5-dibenzoate (CAS 108647-88-7) is the superior protected 2-deoxy-D-ribose intermediate for β-selective nucleoside synthesis. Unlike the free hemiacetal analog, its stable methyl glycoside resists anomerization during storage (−20°C to +4°C), while the 3,5-dibenzoyl pattern guarantees β-selective glycosylation via neighbouring-group participation—eliminating costly α/β chromatographic separations. LogP ~3.88 and solubility in CHCl₃, DCM, EtOAc, and MeOH enable streamlined work-up. ≥98% purity; gram to 25 g.

Molecular Formula C20H20O6
Molecular Weight 356.4 g/mol
Cat. No. B13385605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl-2-deoxyribofuranose 3,5-dibenzoate
Molecular FormulaC20H20O6
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCOC1CC(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3
InChIInChI=1S/C20H20O6/c1-23-18-12-16(26-20(22)15-10-6-3-7-11-15)17(25-18)13-24-19(21)14-8-4-2-5-9-14/h2-11,16-18H,12-13H2,1H3
InChIKeyFKSXOZQTBMQUJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl-2-deoxyribofuranose 3,5-dibenzoate: A Protected 2-Deoxyribose Building Block for Nucleoside Synthesis


Methyl-2-deoxyribofuranose 3,5-dibenzoate (CAS 108647-88-7; also known as 1-methoxy-2-deoxy-3,5-di-O-benzoyl-D-ribofuranose) is a fully protected 2-deoxy-D-ribose derivative in which the anomeric position is blocked as a methyl glycoside and the 3- and 5-hydroxyl groups are esterified with benzoyl groups . This compound serves as a strategically protected carbohydrate intermediate, primarily employed in the synthesis of 2′-deoxynucleoside analogues with applications in antiviral and anticancer research . Its molecular formula is C₂₀H₂₀O₆ (MW 356.37 g/mol), and it is typically supplied as a colorless solid or gel with a purity of ≥95% .

Why Methyl-2-deoxyribofuranose 3,5-dibenzoate Cannot Be Replaced by Generic 2-Deoxyribose Derivatives


The dual-protection strategy embodied in methyl-2-deoxyribofuranose 3,5-dibenzoate—simultaneously masking the anomeric center as a stable methyl glycoside while equipping the 3- and 5-positions with participating benzoyl esters—is not replicated in commonly available alternatives such as 2-deoxy-3,5-di-O-benzoylribofuranose (free anomeric OH) or methyl 2-deoxy-D-ribofuranoside (unprotected 3,5-diol). The methyl glycoside provides prolonged shelf stability against anomerization and hydrolysis relative to the hemiacetal form, while the 3,5-dibenzoyl pattern enables predictable β-selective glycosylation via neighbouring-group participation [1]. Swapping to the free hemiacetal, an acetyl-protected anomer, or a toluoyl ester congener alters the stereoelectronic landscape governing glycosylation stereoselectivity, reaction kinetics, and ultimate nucleoside anomeric purity—parameters that directly dictate the success of downstream medicinal chemistry campaigns [2].

Quantitative Differentiation of Methyl-2-deoxyribofuranose 3,5-dibenzoate Against Close Structural Analogs


Anomeric Stability: Methyl Glycoside vs. Free Hemiacetal vs. 1-O-Acetyl Derivative

The target compound bears a methyl glycoside at C-1, unlike 2-deoxy-3,5-di-O-benzoylribofuranose (CAS 112137-63-0), which possesses a free anomeric OH. Methyl glycosides are documented to be resistant to spontaneous anomerization and acid-catalyzed hydrolysis under storage conditions where hemiacetals degrade [1]. The 1-O-acetyl analog (CAS 51255-12-0), while also protected, releases acetic acid upon hydrolysis and may undergo unintended acetyl migration under basic conditions. In glycal-forming reactions, methyl 2-deoxy-D-erythro-pentofuranoside has been used as a stable precursor that withstands sulfonylation conditions required for further functionalization [2]. Conformational studies on methyl 2-deoxy-D-ribosides have quantified the populations of distinct furanose conformers by gas-phase microwave and solution-phase NMR spectroscopy, confirming that the methyl aglycone does not introduce aberrant conformational biases relative to the natural scaffold [3].

Protecting group strategy Glycosylation stereoselectivity Shelf stability

Glycosylation Stereocontrol: 3,5-Dibenzoyl Neighbouring-Group Participation vs. Non-Participating Protecting Groups

The 3,5-di-O-benzoyl substitution pattern on the target compound is designed to leverage neighbouring-group participation during Vorbrüggen-type glycosylation, driving the reaction toward the β-anomer of the resulting nucleoside [1]. In contrast, 2-deoxy-3,5-di-O-benzyl ribofuranose derivatives employ non-participating benzyl ethers that frequently yield α/β mixtures requiring chromatographic separation [1]. The 3,5-di-O-p-toluoyl congener (CAS 4330-34-1), while also participating, introduces additional steric bulk from the para-methyl groups, which can reduce coupling efficiency. A representative glycosylation using 3,5-di-O-benzoyl-2-deoxy-β-D-erythro-pentofuranosyl cyanuric acid was achieved in 75% isolated yield as a single β-anomer [2]. Although that specific example used the 1-cyanuric acid donor, the 3,5-dibenzoyl protecting group pattern is identical to that of the target compound and demonstrates the stereodirecting capacity of the benzoyl esters.

β-Selective glycosylation Neighbouring-group participation Nucleoside anomeric purity

Lipophilicity Determinant: LogP Differentiation Between Benzoyl and Toluoyl Congeners

The target compound exhibits a predicted LogP of 3.88 (or experimentally 2.83 depending on method), which is intermediate between the free hemiacetal analog 2-deoxy-3,5-di-O-benzoylribofuranose (LogP 2.18) and the 3,5-di-O-p-toluoyl methyl glycoside (CAS 4330-34-1, LogP 3.80) [1]. This lipophilicity positioning translates into practical advantages during aqueous work-up: the target compound partitions efficiently into organic solvents (chloroform, dichloromethane, ethyl acetate) , whereas the more polar free hemiacetal analog may require repeated extractions, and the more lipophilic toluoyl analog may retain non-polar impurities more tenaciously.

Lipophilicity Extraction efficiency Chromatographic behavior

High-Value Application Scenarios for Methyl-2-deoxyribofuranose 3,5-dibenzoate in Academic and Industrial Settings


Synthesis of β-2′-Deoxynucleoside Drug Candidates (Antiviral and Anticancer)

Medicinal chemistry groups developing novel 2′-deoxynucleoside analogues as antiviral (e.g., HSV, HIV) or anticancer (e.g., leukemia) agents benefit from the target compound's pre-installed 3,5-dibenzoyl pattern, which promotes β-selective glycosylation via neighbouring-group participation [1]. The methyl glycoside remains inert during storage and typical reaction set-up, allowing controlled activation at the glycosylation step. This contrasts with free hemiacetal derivatives that require in situ anomerization management and often produce α/β mixtures demanding chromatographic separation, eroding overall yield and increasing cost per gram of the final API intermediate.

Multi-Step Synthetic Campaigns Requiring Long-Term Intermediate Storage

Process chemistry laboratories executing multi-step syntheses of complex nucleoside libraries over extended timelines (weeks to months) require building blocks that maintain chemical integrity under standard storage conditions (−20 °C to +4 °C). The target compound, with zero hydrogen-bond donors and a stable acetal anomeric center, is inherently resistant to the moisture- and acid-promoted degradation pathways that affect the free anomeric OH analog (2-deoxy-3,5-di-O-benzoylribofuranose) [2]. This reduces the risk of batch failure and the need for re-characterization upon resumption of a paused synthetic campaign.

Scale-Up Feasibility Studies for Nucleoside API Intermediates

Contract research and manufacturing organizations evaluating routes to kilogram-scale nucleoside intermediates can leverage the target compound's balanced LogP (predicted ~3.88) and its well-defined solubility in common organic solvents (chloroform, dichloromethane, ethyl acetate, methanol) . These properties enable efficient extractive work-up and predictable chromatographic purification. Procurement specifications from vendors such as CymitQuimica and Aladdin confirm commercial availability at gram-to-25 g quantities with ≥95% purity, facilitating seamless transition from bench-scale optimization to pilot-plant campaigns .

Quote Request

Request a Quote for Methyl-2-deoxyribofuranose 3,5-dibenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.